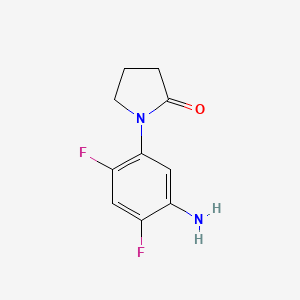![molecular formula C14H18FNO7S B13491395 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid: is a complex organic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group, an amino acid backbone, and a fluorosulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Introduction of the Fluorosulfonyl Group: The phenyl ring is functionalized with a fluorosulfonyl group using a reagent such as fluorosulfonic acid or its derivatives under controlled conditions.
Coupling Reaction: The protected amino acid is then coupled with the fluorosulfonylated phenyl compound using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the fluorosulfonyl group, potentially converting it to a sulfonamide or other reduced forms.
Substitution: The fluorosulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Oxidized phenyl derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted phenyl derivatives with various nucleophiles.
科学的研究の応用
Chemistry
In organic synthesis, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for selective reactions, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure suggests potential applications in the design of enzyme inhibitors or receptor ligands. The Boc-protected amino group can be deprotected under mild conditions, allowing for further functionalization.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate or a pharmacophore in the development of new therapeutic agents. Its fluorosulfonyl group may impart unique biological activities.
Industry
In material science, the compound could be used in the synthesis of novel polymers or as a precursor for functional materials with specific properties such as enhanced stability or reactivity.
作用機序
The mechanism by which (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The fluorosulfonyl group could form strong interactions with amino acid residues in the enzyme, enhancing binding affinity.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar fluorinated phenyl structure, used as a precursor in polymer synthesis.
N-Boc-amino acids: Compounds with a Boc-protected amino group, commonly used in peptide synthesis.
Uniqueness
What sets (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid apart is the combination of the Boc-protected amino group and the fluorosulfonyl group
特性
分子式 |
C14H18FNO7S |
|---|---|
分子量 |
363.36 g/mol |
IUPAC名 |
(2S)-3-(4-fluorosulfonyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18FNO7S/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)23-24(15,20)21/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
InChIキー |
CLTVJOBZMPVREO-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)F)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



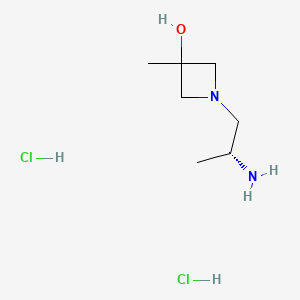
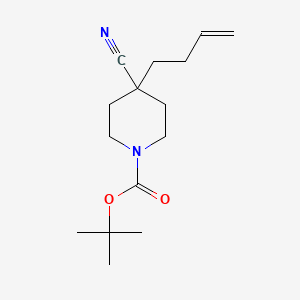

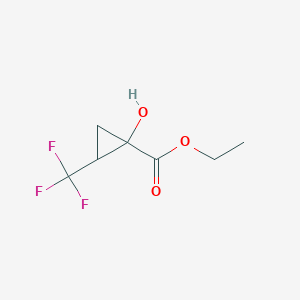


imino-lambda6-sulfanone](/img/structure/B13491372.png)
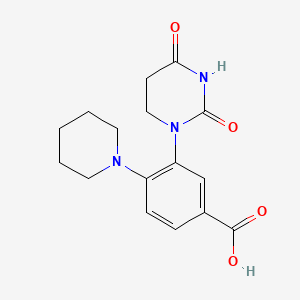

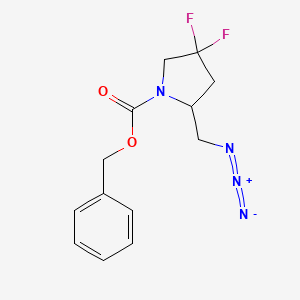
![2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B13491400.png)
